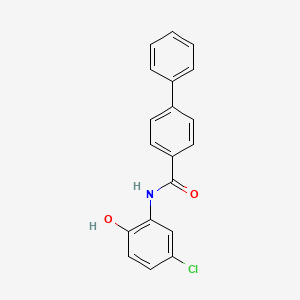![molecular formula C25H22O4 B5855412 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as BMBC, is a synthetic compound with potential therapeutic applications. It belongs to the family of flavonoids, which are known for their diverse biological activities. BMBC has been studied extensively for its potential as an anticancer agent, and its synthesis and mechanism of action have been the focus of numerous scientific studies.
Mécanisme D'action
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its anticancer activity through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis and metastasis. It has been shown to target various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and physiological effects:
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, with minimal effects on normal cells. It has been demonstrated to modulate various biochemical and physiological processes involved in cancer progression, such as cell cycle regulation, DNA damage repair, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity and yield, low toxicity, and diverse biological activities. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, including:
- Optimization of its synthesis method to improve its yield and purity
- Investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular and neurodegenerative diseases
- Development of novel drug delivery systems to enhance its bioavailability and efficacy
- Elucidation of its mechanism of action at the molecular level to identify potential targets for drug development
- Exploration of its potential as a chemopreventive agent for cancer.
Méthodes De Synthèse
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The former involves the reaction of 4-methoxybenzaldehyde and benzylacetone in the presence of a base catalyst, followed by the addition of 4-methylcoumarin-7-carboxaldehyde. The latter involves the reaction of 4-methoxybenzaldehyde and benzaldehyde with malononitrile in the presence of a base catalyst, followed by the addition of 4-methylcoumarin-7-carboxaldehyde. Both methods have been shown to yield 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one with high purity and yield.
Applications De Recherche Scientifique
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
3-benzyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-17-22-13-12-21(28-16-19-8-10-20(27-2)11-9-19)15-24(22)29-25(26)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQZWPVERHIVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)




![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)